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Compound of Interest

Compound Name: Psymberin

Cat. No.: B1248840

For researchers, scientists, and drug development professionals, this technical guide provides
a comprehensive overview of the structure elucidation and stereochemical assignment of
Irciniastatin A, a potent cytotoxic marine natural product. We delve into the key experimental
data and methodologies that were instrumental in defining its complex architecture.

Initially isolated from the marine sponge Ircinia ramosa, Irciniastatin A, also known as
Psymberin, garnered significant attention for its potent and selective cancer cell growth
inhibition.[1][2][3] The journey to fully characterize its structure was a complex undertaking,
culminating in its total synthesis, which ultimately confirmed its absolute stereochemistry and
revealed that Irciniastatin A and Psymberin are, in fact, the same molecule.[4]

The Architectural Puzzle: Key Structural Features

Irciniastatin A possesses a complex molecular architecture characterized by three key
fragments: a highly substituted 2,6-trans-tetrahydropyran core, a dihydroisocoumarin moiety,
and a sensitive N,O-aminal linkage.[1] The initial structural hypotheses were formulated based
on extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) and High-
Resolution Mass Spectrometry (HRMS). However, the relative and absolute stereochemistry of
several stereocenters remained ambiguous, necessitating a combination of chemical
degradation, derivatization, and ultimately, total synthesis to resolve.[4]

A significant breakthrough in the structural elucidation came from the first total synthesis by De
Brabander and colleagues.[1] Their work not only established the absolute configuration of the
molecule but also definitively proved the identity of (+)-Irciniastatin A and (+)-Psymberin.[1]
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Quantitative Spectroscopic Data

The structural assignment of Irciniastatin A was heavily reliant on detailed analysis of its

spectroscopic data. Below is a summary of key quantitative data obtained from various

spectroscopic techniques.

Technique Parameter Observed Value

1H NMR Chemical Shift (d) See detailed table below
13C NMR Chemical Shift (d) See detailed table below
HRMS (ES+) iz [M+Na]* 507.2210 (calculated for

C23H4007SizNa: 507.2211)[1]

Optical Rotation

[a] D20

+11.0 (c 1.3, CHCIs) for a

synthetic intermediate[1]

Detailed *H and 3C NMR Data for a Synthetic Intermediate of (+)-Irciniastatin A:[1]
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13C NMR (125 MHz, CDCls)  *H NMR (500 MHz, CDCls)

Position o .
) o, multiplicity (J in Hz)
1 168.7 -
2 157.7 -
3 119.3 6.97 (s, 1H)
4 154.0 ]
5 120.8 -
6 130.5 -
7 102.1 -
8 93.4 5.19 (s, 2H)
9 66.6 3.79-3.71 (m, 4H)
10 52.3 3.85 (s, 3H)
11 46.1 3.64 (d, J = 1.8 Hz, 2H)
12 11.9 2.08 (s, 3H)
13 18.3 0.99-0.91 (m, 4H)
14 18.2 0.99-0.91 (m, 4H)
15 -1.2 0.00 (s, 9H)
16 -1.2 0.00 (s, 9H)
Aldehyde C 198.7 9.62 (dd, J = 1.8, 1.8 Hz, 1H)
OCH:Ph 93.9 5.24 (s, 2H)
OCH:zPh 66.6 -

Key Experimental Protocols

The successful elucidation and synthesis of Irciniastatin A involved a series of sophisticated
chemical transformations. Below are detailed methodologies for some of the pivotal steps.
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Boron-Mediated Aldol Reaction for C15-C17 Stereotriad

This reaction was crucial for establishing the syn-syn relationship of the three contiguous
stereocenters in the side chain.[1]

Protocol:

To a solution of the ketone fragment in a suitable solvent (e.g., diethyl ether) at -78 °C, add
dichlorophenylborane and triethylamine.

« Stir the mixture for 30 minutes to generate the Z-boron enolate.
¢ Add the aldehyde fragment dropwise to the reaction mixture.

 After stirring for a specified time, quench the reaction with a suitable buffer (e.g., phosphate
buffer).

o Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

e Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate
under reduced pressure.

 Purify the resulting aldol product by flash column chromatography.

Late-Stage Curtius Rearrangement for N,O-Aminal
Formation

The acid-sensitive N,O-aminal moiety was installed late in the synthesis using a Curtius
rearrangement, a strategy that proceeds with complete retention of configuration.[1][2]

Protocol:

o Activate the carboxylic acid precursor with diphenylphosphoryl azide (DPPA) and a base
(e.g., triethylamine) in an inert solvent (e.g., toluene).

o Heat the reaction mixture to induce the Curtius rearrangement, forming the corresponding
isocyanate.
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e Trap the isocyanate with a suitable alcohol (e.g., 2-(trimethylsilyl)ethanol) to form a Teoc-
protected amine.

o Subsequent deprotection and cyclization under controlled conditions yield the desired N,O-
aminal.

Dess-Martin Periodinane (DMP) Oxidation

This oxidation was employed to convert a secondary alcohol to a ketone, a key step in the
synthesis of Irciniastatin B from an Irciniastatin A intermediate.[3]

Protocol:
» Dissolve the secondary alcohol in a chlorinated solvent (e.g., dichloromethane).
o Add Dess-Martin periodinane to the solution at room temperature.

» Monitor the reaction by thin-layer chromatography (TLC) until the starting material is
consumed.

e Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and
sodium thiosulfate.

o Separate the layers and extract the aqueous layer with dichloromethane.

o Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in
vacuo.

» Purify the crude product by flash chromatography.

Logical Workflow of Structure Elucidation

The process of determining the complete structure of Irciniastatin A followed a logical
progression from initial isolation to final confirmation through total synthesis.
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Isolation & Initial Characterization

Isolation from Ircinia ramosa

Spectroscopic Analysis (NMR, MS)

Initial Structural Hypothesis

Stereochemical IDetermination

Chemical Degradation Synthesis of Stereoisomeric Fragments

Comparison with Natural Product Data

Total Synthesis & Confirmation

Total Synthesis of Proposed Structures

Comparison of Synthetic and Natural Material

Final Structure & Stereochemistry Confirmed

Click to download full resolution via product page

Caption: Logical workflow for the structure elucidation of Irciniastatin A.
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Retrosynthetic Analysis of Irciniastatin A

The total synthesis of Irciniastatin A was a convergent process, involving the preparation of key
fragments that were later coupled. A simplified retrosynthetic analysis is depicted below.
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Caption: Simplified retrosynthetic analysis of Irciniastatin A.

Biological Implications: A Glimpse into its
Mechanism of Action

Irciniastatin A's potent cytotoxicity is attributed to its ability to inhibit protein translation.[5]
Studies have shown that it binds to the ribosome, thereby halting protein synthesis and
inducing cell death.[1][5] Furthermore, it has been observed to activate stress-activated protein
kinases such as JNK and p38.[3]
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Caption: Proposed mechanism of action for Irciniastatin A.

The successful elucidation of Irciniastatin A's structure and stereochemistry stands as a
testament to the power of modern synthetic and analytical techniques. This detailed
understanding of its molecular architecture is crucial for ongoing efforts to develop analogs with
improved therapeutic profiles for potential use in oncology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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